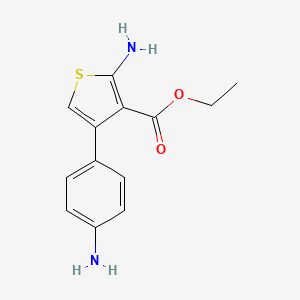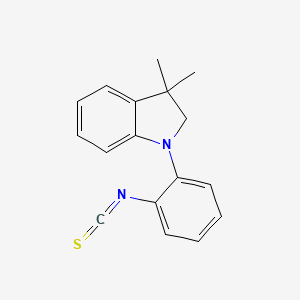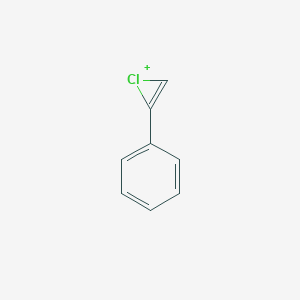![molecular formula C24H22S3 B14187750 [Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol CAS No. 923025-40-5](/img/structure/B14187750.png)
[Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol is a complex organic compound characterized by the presence of sulfur and naphthalene units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol typically involves a multi-step process. One common method includes the reaction of naphthalene derivatives with sulfur-containing reagents under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
[Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
[Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of [Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol involves its interaction with specific molecular targets and pathways. This compound can interact with enzymes and proteins, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to [Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol include:
[Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol: A related compound with similar structural features but different functional groups.
Diphenyl sulfide derivatives: Compounds containing sulfur and aromatic rings, often used in similar applications
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific interactions with other molecules or materials .
Properties
CAS No. |
923025-40-5 |
|---|---|
Molecular Formula |
C24H22S3 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
[7-[[7-(sulfanylmethyl)naphthalen-2-yl]methylsulfanylmethyl]naphthalen-2-yl]methanethiol |
InChI |
InChI=1S/C24H22S3/c25-13-17-1-5-21-7-3-19(11-23(21)9-17)15-27-16-20-4-8-22-6-2-18(14-26)10-24(22)12-20/h1-12,25-26H,13-16H2 |
InChI Key |
XKFVADGTYRATAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)CSCC3=CC4=C(C=CC(=C4)CS)C=C3)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14187670.png)
![2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate}](/img/structure/B14187671.png)
![(2-Fluoro-5-methoxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14187679.png)



![1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-(2-amino-4-pyrimidinyl)-](/img/structure/B14187697.png)
![2-Amino-6-(3-chloro-4-ethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14187699.png)
![2-[(3-Chloro-1-benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14187709.png)
![3-Chloro-4-[(E)-(naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate](/img/structure/B14187710.png)

amino}ethan-1-ol](/img/structure/B14187736.png)
![3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14187741.png)
![5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14187755.png)
